molecular formula C11H13N5 B1492778 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098018-81-4

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B1492778
CAS No.: 2098018-81-4
M. Wt: 215.25 g/mol
InChI Key: HOYBCKBZWKZMBM-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group and a pyridin-2-yl group[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide typically involves the reaction of ethyl acetoacetate with hydrazine hydrate and pyridine-2-carboximidamide under acidic conditions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The reaction proceeds through the formation of an intermediate pyrazole ring, followed by substitution with the pyridin-2-yl group[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts such as palladium or nickel can also improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrazole-4-carboxylic acids and their derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide is compared with other similar compounds such as:

  • 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide: Similar structure but different position of the carboximidamide group.

  • 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxamide: Similar core structure but different functional group.

  • 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Similar core structure but different functional group.

Properties

IUPAC Name

1-ethyl-3-pyridin-2-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-16-7-8(11(12)13)10(15-16)9-5-3-4-6-14-9/h3-7H,2H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYBCKBZWKZMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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